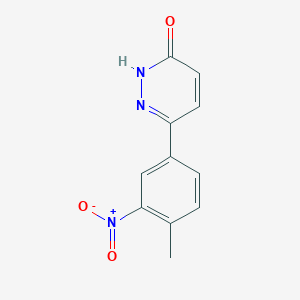
3-Chloro-9-hydrazinyl-6-methoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-9-hydrazinyl-6-methoxyacridine is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. The compound is characterized by the presence of a chloro group at the 3-position, a hydrazinyl group at the 9-position, and a methoxy group at the 6-position on the acridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-hydrazinyl-6-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-9-hydrazinyl-6-methoxyacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Chloro-9-hydrazinyl-6-methoxyacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: An acridine derivative known for its antibacterial and antiviral properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Uniqueness
3-Chloro-9-hydrazinyl-6-methoxyacridine is unique due to the specific combination of functional groups (chloro, hydrazinyl, and methoxy) on the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
| 113372-91-1 | |
Formule moléculaire |
C14H12ClN3O |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
(3-chloro-6-methoxyacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14(11)18-16/h2-7H,16H2,1H3,(H,17,18) |
Clé InChI |
LAXRUJYWOFZBOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


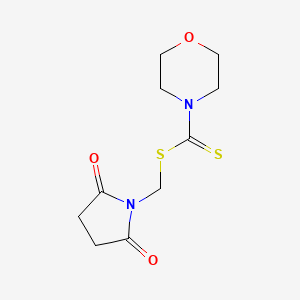
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
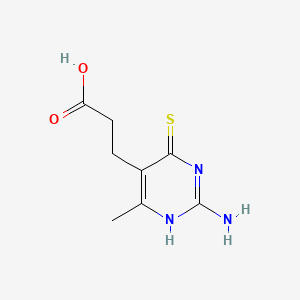
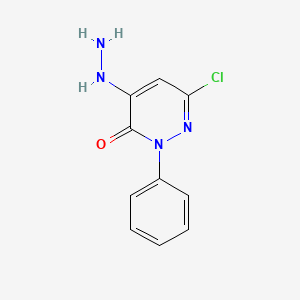
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
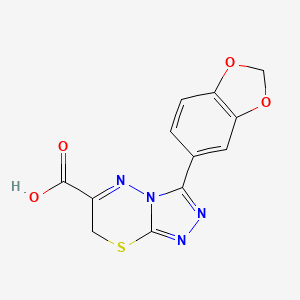

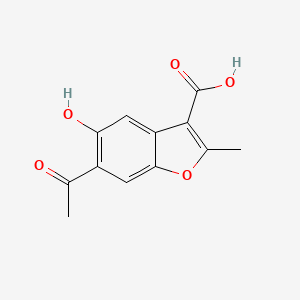
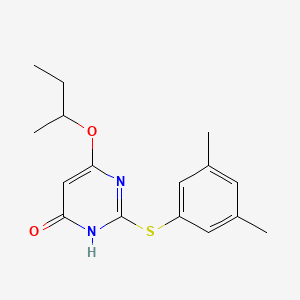
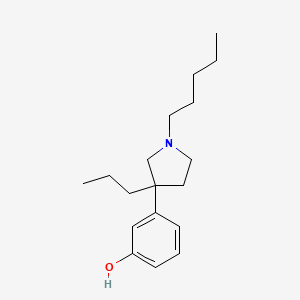
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
